2-Acetyl-2-decarbamoyldoxycycline

Capillary Electrophoresis Method Validation Impurity Profiling

Inconsistent impurity reference standards cause failed system suitability and ANDA rejection. 2-Acetyl-2-decarbamoyldoxycycline (ADDOX) is the authentic EP Impurity F / USP Related Compound F for doxycycline QC. Its distinct C-2 acetyl substitution ensures unique chromatographic resolution from 6-epidoxycycline and metacycline-substitution with a non-identical standard invalidates method specificity. • Identity: Full characterization data (NMR, MS, HPLC) compliant with Ph. Eur. & USP monographs • Application: System suitability, stability-indicating method validation, forced degradation tracking, ANDA/DMF filing support • Supply: Certified reference standard, available from stock with certificate of analysis

Molecular Formula C23H25NO8
Molecular Weight 443.46
CAS No. 122861-53-4
Cat. No. B601460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-2-decarbamoyldoxycycline
CAS122861-53-4
Molecular FormulaC23H25NO8
Molecular Weight443.46
Structural Identifiers
SMILESCC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)C)N(C)C)O
InChIInChI=1S/C23H25NO8/c1-8-10-6-5-7-11(26)14(10)18(27)15-12(8)19(28)16-17(24(3)4)20(29)13(9(2)25)21(30)23(16,32)22(15)31/h5-8,12,16-17,19,26-28,30,32H,1-4H3/t8-,12+,16+,17-,19-,23+/m0/s1
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-2-decarbamoyldoxycycline: Analytical Reference Standard


2-Acetyl-2-decarbamoyldoxycycline (CAS 122861-53-4), officially designated as Doxycycline EP Impurity F and USP Related Compound F, is a structurally defined derivative of the semi-synthetic tetracycline antibiotic doxycycline [1]. The compound is characterized by a specific chemical modification at the C-2 position of the tetracycline core, where the native carbamoyl group is replaced by an acetyl moiety [2]. This compound is not intended for therapeutic use; rather, its primary utility lies in its established role as a key reference standard in analytical chemistry and pharmaceutical quality control (QC), specifically for the development and validation of methods to detect and quantify related substances in doxycycline active pharmaceutical ingredients (APIs) and finished dosage forms . Its structural and physicochemical properties dictate its distinct chromatographic behavior, making it an essential tool for ensuring compliance with major pharmacopoeias like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) [3].

Pharmacopeial Reference Standard (EP Impurity F / USP Related Compound F)
Chromatographic Resolution Marker for Doxycycline Purity Methods
Stability-Indicating Method Development and Forced Degradation Tracking

Why 2-Acetyl-2-decarbamoyldoxycycline Is Irreplaceable


In pharmaceutical analysis, reference standards are not interchangeable. 2-Acetyl-2-decarbamoyldoxycycline (ADDOX) possesses a unique chemical structure (C-2 acetyl substitution) that confers distinct physicochemical properties, most critically its specific chromatographic retention time and spectral profile [1]. This contrasts sharply with other doxycycline-related impurities like 6-epidoxycycline (6-EDOX) or metacycline (MTC), which have different molecular configurations and thus different analytical behaviors [2]. Substituting ADDOX with an alternative standard—even another doxycycline impurity—would lead to inaccurate method calibration, failed system suitability tests, and invalidated results in purity assays. Regulatory filings (e.g., ANDAs) explicitly require the use of pharmacopeial reference standards or fully characterized materials that are chemically identical to the specified impurity [3]. The use of a non-identical compound, regardless of its structural similarity, fails to meet these stringent identity and purity requirements, thereby jeopardizing product quality assessments and regulatory approval [4].

Structural Identity
C-2 acetyl substitution yields a unique retention time; 6-epidoxycycline or metacycline cannot serve as direct substitutes and would fail system suitability.
Regulatory Requirement
Pharmacopeial monographs mandate identity-specific impurity standards; a non-identical analog does not meet compendial or ICH Q3A identity requirements.
Degradation Pathway
ADDOX forms via a mechanism distinct from epimerization impurities; substituting an epimer standard may misrepresent stability profiles.

Quantitative Differentiation of 2-Acetyl-2-decarbamoyldoxycycline


Electrophoretic Resolution from Doxycycline

A selective capillary electrophoresis (CE) method was developed specifically to resolve doxycycline (DOX) from its critical impurity, 2-acetyl-2-decarbamoyldoxycycline (ADDOX), a separation that had not been achieved in previous CE methods [1]. The method establishes that ADDOX is a discrete, quantifiable entity, distinct from the main drug peak, which is essential for accurate purity assessment.

CE Resolution
Head-to-head
Baseline-resolved from doxycycline
Prior CE methods did not separate ADDOX
Enables specific impurity quantitation for QC release
Validated CE; 12 kV, pH 10.3 sodium carbonate/EDTA-methanol
Capillary Electrophoresis Method Validation Impurity Profiling Doxycycline

Certified Reference Material Purity Profile

The target compound has been isolated from doxycycline hyclate mother liquor and characterized, confirming its identity as 2-acetyl-2-decarbamoyl-doxycycline, which corresponds to EP Impurity F [1]. Its purity was quantified, providing a benchmark for its suitability as a reference material.

Certified Purity
Reported
98.7%
Supports accurate quantitative use as a reference material
Semi-prep HPLC isolation; purity by area normalization at 254 nm
Reference Standard HPLC Impurity Isolation Quality Control

Stability Profile vs. Doxycycline Epimers

Aqueous solutions of doxycycline are prone to degradation, forming several specified impurities including 2-acetyl-2-decarbamoyldoxycycline (ADDOX), 4-epidoxycycline, 6-epidoxycycline, and metacycline [1]. The formation of ADDOX is distinct from simple epimerization reactions that produce 4-EDOX and 6-EDOX, indicating a different degradation pathway and stability profile.

Stability Pathway
Class-level
ADDOX vs Epimerization
Distinct formation mechanism
Informs stability-indicating method design
Specific kinetic data not provided; class-level pathway inference
Stability Degradation Formulation Solubility

Applications of 2-Acetyl-2-decarbamoyldoxycycline Reference Standard


Method Validation for Doxycycline Purity

2-Acetyl-2-decarbamoyldoxycycline is used as a critical system suitability standard and impurity marker during the development and validation of high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) methods for doxycycline API and drug products [1]. Its distinct retention time and spectral characteristics are used to establish method specificity and resolution, ensuring the primary doxycycline peak can be accurately separated from this key related substance [2].

QC Release and Stability Testing

In QC laboratories, this compound serves as a certified reference standard to identify and quantify the EP Impurity F / USP Related Compound F in batches of doxycycline hyclate and monohydrate. It is essential for routine batch release testing against pharmacopeial limits (e.g., EP, USP) and for monitoring degradation product formation during long-term and accelerated stability studies [3]. Its use directly supports the compilation of Chemistry, Manufacturing, and Controls (CMC) sections for Abbreviated New Drug Applications (ANDAs) and marketing authorization dossiers [4].

Forced Degradation for Stability-Indicating Methods

2-Acetyl-2-decarbamoyldoxycycline is employed as a reference to track specific degradation pathways. When doxycycline API is subjected to forced degradation conditions (e.g., oxidative, thermal, photolytic stress), the formation of ADDOX can be monitored and quantified [1]. Demonstrating that an analytical method can resolve ADDOX from the parent drug and other degradants is a key requirement for validating a stability-indicating method, a regulatory expectation for all new drug products.

Application
Selection Property
Validation Focus
Method Development & Validation
Chromatographic Resolution
Specificity & System Suitability
QC Batch Release Testing
Certified Purity Profile
Compendial Limit Compliance
Forced Degradation Studies
Degradation Pathway Marker
Stability-Indicating Method Validation

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